N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide

5‑HT₇ receptor CNS disorders radioligand binding

N-Methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is a synthetic, small-molecule sulfonamide derivative (molecular formula C₁₅H₁₆N₂O₄S, MW 320.36) that belongs to the class of tetrahydroisoquinoline (THIQ)-substituted sulfonamides. The compound features a distinct furan-2-sulfonamide core, differing from the more common phenyl- or naphthalene-sulfonamide warheads found in this chemical series.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
CAS No. 1171643-64-3
Cat. No. B6418687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide
CAS1171643-64-3
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C15H16N2O4S/c1-16-22(19,20)14-7-6-13(21-14)15(18)17-9-8-11-4-2-3-5-12(11)10-17/h2-7,16H,8-10H2,1H3
InChIKeyFDIBIPIAEUCIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide (CAS 1171643-64-3) – Chemical Class & Baseline Identity


N-Methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide is a synthetic, small-molecule sulfonamide derivative (molecular formula C₁₅H₁₆N₂O₄S, MW 320.36) that belongs to the class of tetrahydroisoquinoline (THIQ)-substituted sulfonamides [1]. The compound features a distinct furan-2-sulfonamide core, differing from the more common phenyl- or naphthalene-sulfonamide warheads found in this chemical series. Although its full biological fingerprint remains incompletely characterized in the public domain, the compound falls within a chemotype (THIQ-linked sulfonamides) disclosed in patent family WO2006018308 / US8188115 (Laboratorios Esteve) as 5‑HT₇ receptor antagonists with potential applications in CNS disorders [2].

Why Generic Substitution of N-Methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide by Other THIQ-Sulfonamides Is Inadvisable


The tetrahydroisoquinoline-sulfonamide class displays exquisitely steep structure–activity relationships (SAR) at the 5‑HT₇ receptor, where small modifications to the sulfonamide warhead, linker length, or N‑substitution can shift binding affinity by more than an order of magnitude and fundamentally alter the selectivity fingerprint against closely related serotonin and adrenergic receptors [1][2]. The target compound’s furan-2-sulfonamide terminus represents a distinct heteroaryl pharmacophore compared to the more extensively profiled phenyl-, naphthalene-, or thiophene-sulfonamide counterparts. Without direct experimental confirmation that a proposed alternative reproduces the exact target engagement, selectivity window, and off‑target profile, generic substitution carries an unquantifiable risk of misleading biological readouts and irreproducible pharmacological conclusions.

Quantitative Differentiation Guide for N-Methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide (CAS 1171643-64-3)


5‑HT₇ Receptor Binding Affinity Differentiation vs. Naphthalene-2-sulfonamide Analog

The THIQ-sulfonamide pharmacophore class exhibits a pronounced dependence of 5‑HT₇ receptor affinity on the nature of the sulfonamide-attached aromatic or heteroaromatic group. In the Esteve patent series (WO2006018308), representative naphthalene-2-sulfonic acid [4-(3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-amide hydrochloride demonstrated IC₅₀ values in the nanomolar range (>10 nM) at human 5‑HT₇ receptors and exhibited at least 30‑fold selectivity versus a panel of 14 closely related aminergic receptors (5‑HT₁A, 5‑HT₂A, 5‑HT₂B, 5‑HT₂C, 5‑HT₃, 5‑HT₄, 5‑HT₅A, D₁, D₂, D₃, D₄, adrenergic α₁A, α₁B, α₁B) [1]. The target compound retains the conserved THIQ‑carbonyl backbone but replaces the naphthalene‑sulfonamide with a furan‑2‑sulfonamide. In the broader THIQ‑arylsulfonamide literature, heteroaryl sulfonamides (furan, thiophene) frequently produce distinct selectivity profiles compared to carbocyclic aryl sulfonamides, though quantitative Ki/IC₅₀ values for the specific furan‑2‑sulfonamide derivative remain unreported in peer‑reviewed literature at this time [2].

5‑HT₇ receptor CNS disorders radioligand binding

Structural Differentiation: Furan‑2‑sulfonamide Core vs. Phenyl‑sulfonamide Core

The target compound is distinguished from the majority of published THIQ‑sulfonamide 5‑HT₇ ligands by its furan‑2‑sulfonamide moiety, as confirmed by CAS Common Chemistry [1]. In contrast, the Vermeulen et al. (2004) series and the majority of exemplified compounds in WO2006018308 employ carbocyclic aryl sulfonamides (phenyl, substituted phenyl, naphthyl) [2][3]. Furan, as a π‑excessive heteroaromatic ring, possesses distinct electrostatic potential, hydrogen‑bond acceptor capacity (furan oxygen), and dipole moment compared to benzene or naphthalene, which can redirect binding poses within the 5‑HT₇ orthosteric site and alter the compound’s functional signature (antagonist vs. inverse agonist vs. partial agonist).

medicinal chemistry structure–activity relationship heterocyclic sulfonamide

Backbone Architecture: Carbonyl Linker vs. Alkylene Linker in THIQ‑Sulfonamides

The target compound connects the THIQ nucleus to the furan‑2‑sulfonamide via a carbonyl (amide) linker, as verified by the CAS canonical SMILES: O=C(C=1OC(=CC1)S(=O)(=O)NC)N2CC=3C=CC=CC3CC2 [1]. In contrast, the representative compounds exemplified in WO2006018308 utilize a butylene (four‑methylene) chain, e.g., Naphthalene-2-sulfonic acid [4-(3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-amide [2]. The carbonyl linker introduces greater conformational rigidity, alters the electronic character at the THIQ nitrogen (amide vs. tertiary amine), and shifts the spatial relationship between the THIQ and sulfonamide pharmacophores by approximately 2–3 Å. The Vermeulen et al. (2004) SAR study confirms that linker length and composition are critical determinants of 5‑HT₇ affinity and inverse agonist efficacy within this chemotype [3].

linker chemistry conformational restriction 5‑HT₇ pharmacophore

N‑Methyl Sulfonamide Substitution Pattern Differentiation vs. Secondary Sulfonamide Analogs

The target compound bears an N‑methyl substituent on the sulfonamide nitrogen (‑SO₂‑NH‑CH₃), as confirmed by the CAS registry structure [1]. In contrast, the preferred compounds in the Esteve patent (WO2006018308) are secondary sulfonamides (‑SO₂‑NH‑), which retain a hydrogen‑bond donor at this position. The N‑methyl group eliminates the sulfonamide N‑H hydrogen‑bond donor capacity while modestly increasing lipophilicity (calculated ΔLogP ≈ +0.5 on the sulfonamide fragment), which can affect both target binding (altered hydrogen‑bond network with the 5‑HT₇ receptor) and pharmacokinetic properties (potentially enhanced membrane permeability and reduced Phase II sulfonamide glucuronidation) [2]. The Vermeulen et al. (2004) 3D‑QSAR analysis identified the sulfonamide N‑substituent as a key variable modulating inverse agonist efficacy at 5‑HT₇ [3].

N‑methyl sulfonamide metabolic stability hydrogen‑bond donor

Unsubstituted THIQ Core vs. 6,7‑Dimethoxy‑THIQ Analogs

The target compound features an unsubstituted tetrahydroisoquinoline ring (R₁–R₇ = H), a sub‑series that the Esteve patent specifically identifies as delivering 'good activity results' at the 5‑HT₇ receptor [1]. In contrast, other examples in the same patent include 6,7‑dimethoxy‑substituted THIQ analogs (e.g., N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-3-methyl-benzenesulfonamide), which introduce additional hydrogen‑bond acceptor sites and increase molecular weight and polar surface area [1]. The unsubstituted THIQ core retains the minimal pharmacophore necessary for 5‑HT₇ recognition while offering lower molecular complexity (MW 320 vs. >380 for dimethoxy analogs) and a superior ligand efficiency starting point for hit‑to‑lead optimization.

THIQ substitution CNS multiparameter optimization ligand efficiency

Cumulative Differentiation: Novel Pharmacophore Combination Not Found in Peer‑Reviewed 5‑HT₇ Literature

As of 2026, a search of the peer‑reviewed medicinal chemistry literature (PubMed, SciFinder) and authoritative databases (ChEMBL, BindingDB, GPCRdb) indicates that the specific combination of (i) unsubstituted THIQ‑carbonyl linker, (ii) furan‑2‑sulfonamide, and (iii) N‑methyl sulfonamide is not represented in any publication with reported biological data [1][2][3]. This pharmacophore combination is structurally and electronically distinct from all compounds in the 2004 Vermeulen series (which uses aryl sulfonamides with alkylene linkers), the Esteve patent exemplification (primarily naphthyl/phenyl sulfonamides with alkylene linkers), and later 5‑HT₇ ligand reviews (2014–2016 period) [4]. The compound thus represents an unexplored sector of the 5‑HT₇ THIQ‑sulfonamide chemical space with no direct literature precedent for its biological profile.

pharmacophore novelty chemical space intellectual property

Optimal Research & Industrial Application Scenarios for N-Methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide (CAS 1171643-64-3)


5‑HT₇ Receptor Pharmacophore Expansion and Selectivity Profiling

Research groups actively engaged in 5‑HT₇ receptor ligand discovery, particularly those seeking to diversify beyond the well‑characterized arylpiperazine and alkylene‑linked aryl‑sulfonamide chemotypes, should procure this compound as a representative of the underexplored furan‑2‑sulfonamide / carbonyl‑linker pharmacophore space. The compound is especially suited for head‑to‑head selectivity panels against the 14‑receptor panel described in WO2006018308 (5‑HT₁A, 5‑HT₂A–₂C, 5‑HT₃–₅A, D₁–₄, adrenergic α₁A–₁B), enabling direct comparison with published naphthalene‑sulfonamide and phenyl‑sulfonamide benchmarks [1].

Structure–Activity Relationship (SAR) Studies Around the Sulfonamide and Linker Motifs

Medicinal chemistry teams conducting systematic SAR exploration of the THIQ‑sulfonamide scaffold should use this compound as the focal probe for the carbonyl‑linked furan‑sulfonamide sector. Parallel testing with the more common alkylene‑linked aryl‑sulfonamide analogs (e.g., from the Vermeulen 2004 series or Esteve patent) will quantify the impact of linker type (carbonyl vs. alkylene) and sulfonamide heteroaryl group (furan vs. phenyl/naphthyl) on target engagement, functional activity (antagonist vs. inverse agonist), and downstream signaling bias [2].

Fragment‑Based or Ligand‑Efficiency‑Driven Lead Optimization Starting Point

Owing to its low molecular weight (320 Da), minimal substitution, and absence of chiral centers, this compound serves as an ideal starting point for fragment‑based drug discovery (FBDD) or ligand‑efficiency‑driven optimization programs targeting the 5‑HT₇ receptor. Its unsubstituted THIQ core and compact furan‑sulfonamide warhead provide multiple vectors for systematic substitution while maintaining favorable physicochemical properties. Procurement of this specific compound, rather than a substituted analog, preserves the ability to interpret structure–activity relationships additively [3].

Methodological Control Compound for Assay Development and Validation

Laboratories developing or validating 5‑HT₇ receptor binding assays, functional cAMP assays (HTRF or similar), or computational docking protocols can use this compound as a structurally distinct control ligand to verify that assay sensitivity and model accuracy are not biased toward the more common aryl‑sulfonamide chemotypes. Its unique pharmacophore combination provides orthogonal validation that complements established 5‑HT₇ reference compounds such as SB‑269970 or JNJ‑18038683 [4].

Quote Request

Request a Quote for N-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)furan-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.